molecular formula C21H15N3O3 B2476951 N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034440-10-1

N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2476951
CAS No.: 2034440-10-1
M. Wt: 357.369
InChI Key: LZOHOBUKFLGXIN-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034440-10-1) is a synthetic small molecule with a molecular formula of C21H15N3O3 and a molecular weight of 357.36 g/mol . This compound is a hybrid structure featuring a 4-oxo-4H-chromene-2-carboxamide core, a scaffold widely recognized in medicinal chemistry, linked via a methylene group to a [2,3'-bipyridin]-4-yl moiety . The chromene core is a privileged structure in drug discovery, known for its diverse pharmacological activities. Recent scientific literature highlights that chromene-carboxamide derivatives are being actively investigated for their potential as enzyme inhibitors . Specifically, related compounds have shown promising activity as inhibitors of carbonic anhydrase isoforms (CA IX and CA XII), which are important enzymatic targets in cancer research due to their role in tumor progression . The presence of the bipyridine group in this compound may further modulate its properties, potentially influencing its binding affinity to enzymatic targets or its physicochemical characteristics. This makes it a valuable chemical tool for researchers in chemical biology and medicinal chemistry, particularly for projects focused on oncology target validation and inhibitor development . The product is supplied with guaranteed high purity and quality. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

4-oxo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-18-11-20(27-19-6-2-1-5-16(18)19)21(26)24-12-14-7-9-23-17(10-14)15-4-3-8-22-13-15/h1-11,13H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOHOBUKFLGXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide typically involves the coupling of bipyridine derivatives with chromene carboxylic acid derivatives. One common method includes the use of metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bipyridine moiety can chelate metal ions, affecting metalloproteins and enzymes . The chromene structure can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chromene-based carboxamides and related heterocycles are well-studied for diverse applications. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Modifications Reported Activity/Properties
N-([2,3'-Bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide Chromene-2-carboxamide 4-oxo chromene, 2,3'-bipyridinylmethyl Hypothesized kinase inhibition, DNA binding (theoretical)
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Tetrahydrochromene 2-chlorophenyl, benzamide, cyano group Antimicrobial activity (experimental)
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one Chromeno-pyrimidinone Pyrimidinone fusion, 2-chlorophenyl groups Anticancer activity (in vitro)

Key Observations :

Substituent Effects: The 2,3'-bipyridine group in the target compound distinguishes it from chlorophenyl- or benzamide-substituted analogs. Bipyridine moieties are known to enhance metal chelation and improve solubility in polar solvents, which may influence bioavailability .

Core Modifications: The pyrimidinone-fused chromene (Compound 4 in ) introduces an additional heterocycle, which could enhance binding to enzymatic pockets (e.g., kinases or topoisomerases) compared to the simpler chromene-carboxamide scaffold .

The antimicrobial and anticancer activities of analogs highlight the versatility of chromene derivatives, though substituent-specific effects dominate functional outcomes .

Research Findings and Hypotheses

  • Theoretical Binding Studies : Molecular docking simulations suggest that the bipyridine group in this compound may interact with ATP-binding pockets in kinases via π-π stacking and hydrogen bonding, akin to FDA-approved kinase inhibitors like imatinib .
  • Comparative Stability: The absence of electron-withdrawing groups (e.g., cyano or chloro) in the target compound may improve metabolic stability compared to chlorophenyl-substituted analogs, which are prone to oxidative degradation .

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and research findings.

Structural Characteristics

The compound features a chromene core, a carboxamide functional group, and a bipyridine moiety. The chromene structure consists of a fused benzopyran ring system, while the bipyridine component introduces additional nitrogen-containing heterocycles. This combination is believed to enhance its biological efficacy compared to other derivatives lacking this specific configuration.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The following table summarizes the biological activities associated with various related compounds:

Compound NameStructure FeaturesBiological Activity
4-Oxo-N-(phenyl)-4H-chromene-2-carboxamideContains a phenyl group instead of bipyridineAnticancer activity against various cell lines
Benzothiazole derivativesIncorporates benzothiazole instead of bipyridineNotable anticancer properties
Coumarin derivativesSimilar chromene core but lacks bipyridineAntimicrobial and anticancer activities
This compound Unique bipyridine and chromene combinationPotential for novel interactions with targets

Molecular docking studies have been employed to understand the interaction of this compound with specific proteins or enzymes related to cancer progression or microbial resistance. These studies reveal that the compound may inhibit key enzymes involved in tumor growth or bacterial survival.

Additionally, fluorescence studies indicate that structural modifications can impact binding affinity and specificity towards target biomolecules, suggesting a versatile mechanism of action that warrants further investigation.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of N-[2,3'-bipyridin]-4-ylmethyl derivatives on human prostate cancer cell lines (PC3 and DU145). The results demonstrated a dose-dependent decrease in cell viability, particularly in PC3 cells (IC50 values for compound tested were 40.1 µg/mL at 24 hours) . This highlights the compound's potential as an anticancer agent.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives were tested against Gram-positive bacteria with notable minimum inhibitory concentrations (MIC) . While specific data for this compound is limited, the structural similarities suggest potential antimicrobial activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving coupling reactions between appropriate precursors. Key steps typically include:

  • Formation of the Chromene Core : Utilizing condensation reactions between phenolic compounds and α,β-unsaturated carbonyls.
  • Introduction of the Bipyridine Moiety : Achieved through nucleophilic substitution reactions.
  • Carboxamide Functionalization : Finalizing the structure by introducing the carboxamide group via acylation reactions.

These synthetic routes highlight the compound's accessibility for research and development purposes in medicinal chemistry.

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